

Apixaban absorption distribution metabolism excretion

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Compound Focus: Apixaban

CAS No.: 503612-47-3

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Comprehensive ADME Profile of Apixaban

The table below summarizes the key pharmacokinetic parameters of **Apixaban**, providing a quantitative overview for easy reference [1] [2] [3].

| Parameter | Value / Description |
|-----------------------------------|--|
| Absolute Oral Bioavailability | ~50% [1] |
| Effect of Food | No clinically meaningful impact on bioavailability [1] |
| Time to Peak Concentration (Tmax) | 3-4 hours after oral administration [1] [2] |
| Plasma Protein Binding | ~87% (reported range 87%-94%) [1] [2] [3] |
| Volume of Distribution (Vd) | ~21 L [2] [3] |
| Half-life (t _{1/2}) | Approximately 12 hours [1] [2] |
| Total Clearance | 3.3 L/h [3] |

| Parameter | Value / Description |
|---------------------------|---|
| Primary Metabolic Enzymes | CYP3A4 (major), with minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 [2] [3] |
| Renal Excretion | ~27% of the dose (with ~80-88% as unchanged parent drug) [1] [4] [2] |
| Fecal Excretion | ~56% of the dose (major route) [4] [3] |
| Biliary Excretion | Minor pathway (2.44% of dose within limited collection period) [4] |

Detailed ADME Processes and Experimental Data

Absorption

Apixaban is rapidly absorbed after oral administration. Its exposure increases dose-proportionally for doses up to 10 mg [1]. The absolute bioavailability of ~50% indicates a significant first-pass effect. Food consumption does not have a clinically meaningful impact on its absorption, allowing for administration without regard to meals [1] [3].

Distribution

Apixaban has a moderate volume of distribution (approximately 21 L), suggesting distribution is largely confined to the central compartment, which is consistent with its target (Factor Xa) residing in the bloodstream [2] [5]. It is highly bound to plasma proteins (87% to 94%) [1] [2] [3].

Metabolism and Key Experimental Protocols

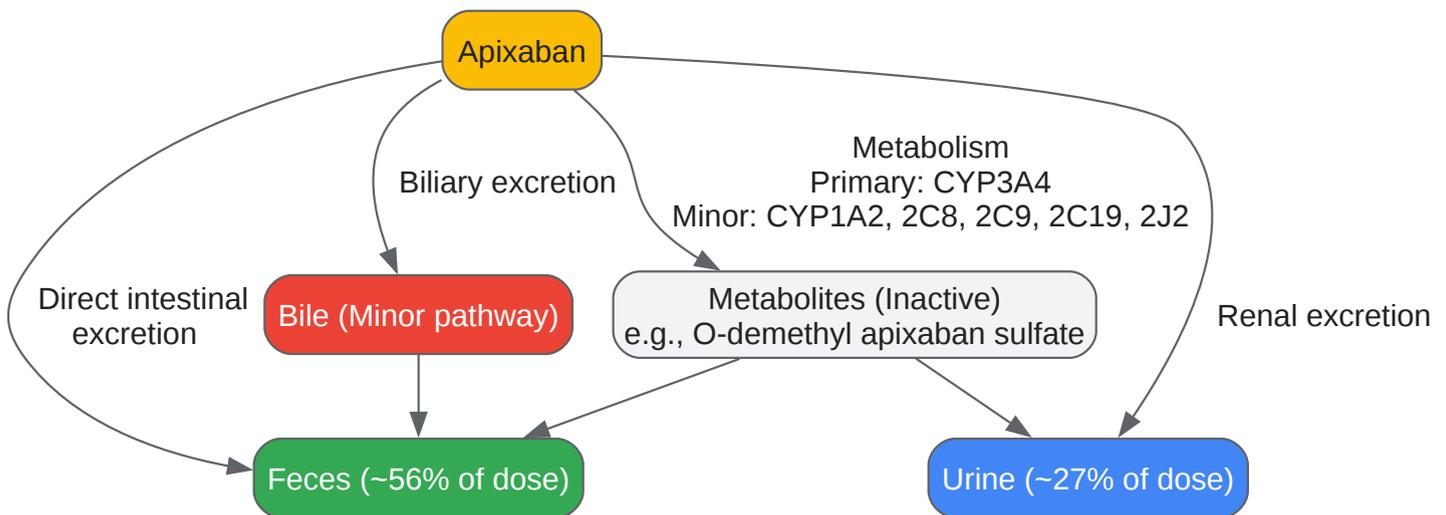
Apixaban is eliminated via multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion [1].

- **Major Circulating Species:** In plasma, **apixaban** is the major circulating component. The most significant metabolite is **O-demethyl apixaban sulfate**, which is stable, water-soluble, and inactive

against human Factor Xa [4] [5].

- **Metabolic Pathways:** Identified pathways include O-demethylation, hydroxylation, and sulfation [4].
- **Enzymology:** Metabolism is primarily mediated by the cytochrome P450 enzyme **CYP3A4**. Other enzymes like CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 play minor roles [2] [3]. In vitro studies using human liver microsomes (HLM) show **apixaban** has a slow metabolic turnover, with three prominent metabolites (M2, M4, M7) each representing less than 5% of the parent compound after 1-hour incubations [6].

The following diagram illustrates the primary metabolic and excretion pathways of **Apixaban** in humans, synthesizing information from the cited studies.



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Excretion

After a single oral dose, the total recovery is over 80% in excreta, divided between feces and urine [4].

- **Fecal Excretion:** This is the major route of elimination, accounting for about 56% of the administered dose. The recovered material in feces consists of unchanged parent drug (approximately 50% of the total recovered dose) and metabolites, indicating significant direct intestinal excretion or biliary secretion of parent drug and metabolites [4] [3].
- **Renal Excretion:** Approximately 24.5% to 28.8% of the dose is recovered in urine. The majority of this (83-88%) is the unchanged parent compound, with metabolites making up the remainder [1] [4] [3].

- **Biliary Excretion:** Data from subjects with bile collection showed this to be a minor pathway, with only 2.44% of the dose recovered in bile within a limited 3-8 hour collection window [4].

Key Experimental Methodologies from Cited Studies

The data presented is derived from well-established clinical and in vitro protocols. Here are the methodologies from key studies:

- **Human ADME Study [4]:** This foundational study used a single 20-mg oral dose of [¹⁴C]apixaban administered to healthy male subjects. The study design included two groups: one without (n=6) and one with bile collection (n=4). **Apixaban** concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Blood, urine, feces, and bile samples were collected over time to determine the mass balance and metabolic fate of the drug.
- **In Vitro Metabolism Studies [6]:** These experiments investigated the metabolic drug-drug interaction potential. Key methods included:
 - **Enzyme Phenotyping:** Incubation of [¹⁴C]apixaban with a panel of human cDNA-expressed individual cytochrome P450 enzymes to identify which are involved in its metabolism.
 - **Metabolite Profiling:** Investigation of **apixaban** biotransformation in human liver microsomes (HLM) and other tissue preparations (e.g., human intestinal microsomes) to identify and quantify metabolites.
- **Pharmacokinetic Studies [1]:** These involved single- and multiple-ascending dose studies in healthy subjects. **Apixaban** concentration was measured from citrated blood samples stored at -20°C until analysis using a validated LC-MS/MS method with a lower limit of quantification of 1 ng/mL.

Conclusion

In summary, **apixaban** exhibits a favorable and predictable pharmacokinetic profile. Key characteristics include **moderate oral bioavailability unaffected by food, multiple elimination pathways reducing the impact of single organ dysfunction, and a low potential for drug-drug interactions** due to its slow metabolism and limited reliance on a single CYP enzyme [1] [6]. These properties have supported its clinical development and widespread use as a fixed-dose oral anticoagulant without the need for routine therapeutic drug monitoring.

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